5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely found in nature. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with malonic acid in the presence of a catalyst. The reaction is usually carried out in an acidic medium, such as glacial acetic acid, to facilitate the formation of the chromene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
5-Chloro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2).
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and fluorescent probes .
Mechanism of Action
The mechanism of action of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and reducing inflammation .
Comparison with Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: Lacks the chlorine atom at the 5th position.
7-Diethylamino-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Contains a diethylamino group and a formyl group instead of a carboxylic acid.
Coumarin-3-carboxylic acid: Similar structure but without the chlorine atom.
Uniqueness: The presence of the chlorine atom at the 5th position in 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity .
Properties
Molecular Formula |
C10H5ClO4 |
---|---|
Molecular Weight |
224.59 g/mol |
IUPAC Name |
5-chloro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) |
InChI Key |
SQZJMLIIXHFSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.